molecular formula C7H10N2O2 B1390175 Ethyl 1-amino-1H-pyrrole-2-carboxylate CAS No. 628733-99-3

Ethyl 1-amino-1H-pyrrole-2-carboxylate

Cat. No. B1390175
M. Wt: 154.17 g/mol
InChI Key: NIDJDASEHIKVCF-UHFFFAOYSA-N
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Description

Ethyl 1-amino-1H-pyrrole-2-carboxylate (EAPC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a member of the pyrrole class of compounds and is composed of a nitrogen-containing five-membered ring with an attached carboxyl group. The compound has been studied for its ability to act as a ligand in coordination chemistry, as well as its ability to serve as a substrate for various enzymes. In addition, EAPC has been investigated for its potential use in drug discovery and development, as well as its possible therapeutic effects.

Scientific research applications

Synthesis and Chemical Properties "Ethyl 1-amino-1H-pyrrole-2-carboxylate" is a compound often used in organic chemistry. It is a derivative of pyrrole, which is a five-membered aromatic ring compound. This particular derivative is notable for its functional groups, which include an amino group and an ethyl ester group. These functional groups make it a versatile intermediate in various chemical reactions, particularly in the synthesis of more complex organic compounds.

Applications in Medicinal Chemistry In medicinal chemistry, derivatives of pyrrole are frequently explored for their potential pharmacological activities. While specific information on "Ethyl 1-amino-1H-pyrrole-2-carboxylate" is not currently available, similar compounds have been studied for their biological activities, such as antibacterial, antifungal, or anticancer properties. The presence of the amino and ester groups in this compound suggests that it could be a precursor in synthesizing potential drug candidates.

Material Science and Catalysis Pyrrole derivatives also find applications in material science. They can be used in the synthesis of conductive polymers, which have a wide range of applications in electronics, sensors, and energy storage devices. Additionally, the unique chemical structure of these compounds makes them suitable for use in catalysis, particularly in reactions requiring specific organic catalysts.

properties

IUPAC Name

ethyl 1-aminopyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-9(6)8/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDJDASEHIKVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665083
Record name Ethyl 1-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-amino-1H-pyrrole-2-carboxylate

CAS RN

628733-99-3
Record name Ethyl 1-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 M of Sodium hypochlorite in Water (750 mL) (10-14% solution) was added dropwise to a solution of 1H-Pyrrole-2-carboxylic acid ethyl ester (50.0 g, 359 mmol), 2-Methoxy-2-methylpropane (1000 mL), Aliquot 336 (12 g, 31 mmol), 7 M of Sodium hydroxide in Water (1030 mL), 8 M of Ammonium hydroxide in Water (330 mL) and Ammonium chloride (120 g, 2200 mmol). The reaction was immediately worked up upon complete addition of sodium hypochlorite. The organic layer was separated and was washed with saturated sodium thiosulfate (3×500 mL). Organic extracts (3×500 mL) were dried over magnesium sulfate, filtered and reduced to afford 53.0 grams 1-Amino-1H-pyrrole-2-carboxylic acid ethyl ester as a brown oil without further purification.
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50 g
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336
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12 g
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0 (± 1) mol
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750 mL
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1030 mL
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330 mL
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1000 mL
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120 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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